molecular formula C16H20O2 B12886135 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran

Cat. No.: B12886135
M. Wt: 244.33 g/mol
InChI Key: XQCXEGXEIQGTSU-AATRIKPKSA-N
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Description

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is a substituted benzofuran derivative characterized by a methoxy group at position 7, methyl groups at positions 3 and 5, and a pent-3-en-1-yl side chain at position 6 (Fig. 1). Benzofuran derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The structural complexity of this compound arises from its substitution pattern, which influences its electronic, steric, and pharmacokinetic properties. Its synthesis likely involves multi-step regioselective alkylation and coupling reactions, as seen in analogous benzofuran derivatives .

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

7-methoxy-3,5-dimethyl-6-[(E)-pent-3-enyl]-1-benzofuran

InChI

InChI=1S/C16H20O2/c1-5-6-7-8-13-11(2)9-14-12(3)10-18-16(14)15(13)17-4/h5-6,9-10H,7-8H2,1-4H3/b6-5+

InChI Key

XQCXEGXEIQGTSU-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CCC1=C(C2=C(C=C1C)C(=CO2)C)OC

Canonical SMILES

CC=CCCC1=C(C2=C(C=C1C)C(=CO2)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and carbonyl compounds.

    Introduction of Substituents: The methoxy, dimethyl, and pent-3-en-1-yl groups are introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while the pent-3-en-1-yl group can be introduced via a Grignard reaction with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce double bonds or carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, Grignard reagents, and various bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)-1-benzofuran is a specialty chemical with the molecular formula C16H20O2C_{16}H_{20}O_2 and CAS number 63025-48-9 . Another similar compound is 3,5-dimethyl-6-[(E)-pent-3-enyl]-1-benzofuran, which has the molecular formula C15H18OC_{15}H_{18}O .

Potential Applications

While specific applications of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)-1-benzofuran are not detailed in the provided search results, the information available allows for the inference of potential applications based on its chemical nature and related compounds:

  • Specialty Materials: Parchem offers this compound as a specialty material, indicating its potential use in specific applications requiring unique chemical properties .
  • Related Compounds Research: Research on similar benzofuran compounds may provide insights into potential applications. For instance, the search results mention "Moracin H" and "5-(5-hydroxy-6-methoxy-1-benzofuran-2-yl)benzene," which suggests that benzofuran derivatives may have diverse biological activities .
    *Farfugin B: 3,5-dimethyl-6-[(E)-pent-3-enyl]-1-benzofuran, has been reported in Farfugium japonicum, suggesting its potential relevance in plant-based studies .

Mechanism of Action

The mechanism of action of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Substitutional Differences

Key structural analogs of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran include:

Amiodarone : A clinically used antiarrhythmic agent with iodine substituents and a benzofuran core.

Bergapten: A natural furanocoumarin with methoxy and methyl groups, isolated from citrus plants.

Substitution Patterns and Bioactivity Relationships :

  • This is observed in bergapten, where methoxy groups contribute to photobiological activity .
  • Pent-3-en-1-yl Side Chain : Introduces lipophilicity and conformational flexibility, which may enhance membrane permeability compared to shorter alkyl chains (e.g., methyl or ethyl groups in simpler benzofurans) .
  • 3,5-Dimethyl Groups: These substituents may sterically hinder metabolic degradation, improving metabolic stability relative to non-methylated analogs .
Table 1: Structural and Bioactivity Comparison
Compound Substituents (Positions) Key Bioactivity Binding Energy (kcal/mol)*
Target Compound 3,5-Me; 6-pentenyl; 7-OMe Hypothesized antimicrobial N/A
Streptomycin (Reference) N/A Antimicrobial -5.99
Fluconazole (Reference) N/A Antifungal -5.47
Benzofuran 4c Undisclosed substituents Antimicrobial -4.82
Benzofuran 5a Undisclosed substituents Antimicrobial -5.77

*Binding energy values from molecular docking studies against GluN-6-P .

Pharmacological Potential

For instance:

  • Antimicrobial Activity : Analog 5a (binding energy: -5.77 kcal/mol) shows competitive activity against fluconazole (-5.47 kcal/mol) . The target compound’s pentenyl group may improve membrane interaction, though its binding affinity requires experimental validation.
  • Anticancer Potential: Methyl and methoxy groups in benzofurans correlate with apoptosis induction in cancer cells .

Biological Activity

7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran, also known by its CAS number 63025-48-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, case analyses, and relevant findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is C16H20O2C_{16}H_{20}O_{2}, with a molecular weight of approximately 244.33 g/mol. The compound features a benzofuran core structure with methoxy and dimethyl substituents, which may influence its biological properties.

Structural Representation

The structural formula can be represented as follows:

Structure C16H20O2\text{Structure }C_{16}H_{20}O_{2}

Antioxidant Properties

Another significant area of interest is the antioxidant activity of this compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. Preliminary studies suggest that benzofuran derivatives can exhibit potent antioxidant properties, which may be attributed to their phenolic structure that allows for electron donation .

Cytotoxic Effects

Cytotoxicity studies are essential in evaluating the potential therapeutic applications of compounds. Although specific data on 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is scarce, related compounds have shown cytotoxic effects against various cancer cell lines. For example, some benzofuran derivatives were tested against human cancer cell lines, revealing significant IC50 values that indicate their potential as anticancer agents .

Study 1: Anticancer Potential

A study conducted on similar benzofuran compounds demonstrated their ability to induce apoptosis in cancer cells. The compound was tested against B16 melanoma cells, where it exhibited notable cytotoxicity with an IC50 value of 0.093 ng/mL. This suggests that 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran may possess similar properties warranting further investigation .

Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of benzofuran derivatives, a series of compounds were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antibacterial activity, hinting at the possible efficacy of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran in similar applications .

Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntimicrobialPotential efficacy against bacterial strains
AntioxidantSuggested antioxidant properties
CytotoxicityInduced apoptosis in cancer cells

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